

CAS number for N-(2-Carboxyphenyl)Phthalimide

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Compound of Interest

Compound Name: *N*-(2-Carboxyphenyl)Phthalimide

Cat. No.: B1295974

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An In-Depth Technical Guide to **N-(2-Carboxyphenyl)Phthalimide**

Abstract

This technical guide provides a comprehensive overview of **N-(2-Carboxyphenyl)Phthalimide** (CAS Number: 41513-78-4), a versatile chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. We will delve into its fundamental physicochemical properties, outline a robust synthesis protocol with mechanistic insights, explore its diverse applications, and discuss its structural characteristics from a functional perspective. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Core Identification and Physicochemical Properties

N-(2-Carboxyphenyl)Phthalimide, also known by its IUPAC name 2-(1,3-dioxoisindol-2-yl)benzoic acid, is an organic compound characterized by a phthalimide structure linked to a benzoic acid moiety at the ortho position.^[1] This specific arrangement of functional groups imparts a unique combination of reactivity and stability, making it a valuable building block in complex molecular architectures.

The compound's identity is definitively established by its CAS number, 41513-78-4.^{[2][3][4]} Its molecular formula is C₁₅H₉NO₄, corresponding to a molecular weight of approximately 267.24 g/mol.^{[1][2][5]}

Table 1: Physicochemical Data for **N-(2-Carboxyphenyl)Phthalimide**

Property	Value	Source(s)
CAS Number	41513-78-4	[1][2][3]
IUPAC Name	2-(1,3-dioxoisindol-2-yl)benzoic acid	[1]
Molecular Formula	C15H9NO4	[1][2]
Molecular Weight	267.24 g/mol	[1][2][5]
Appearance	Pale Orange to Light Orange Solid	[6]
Melting Point	218-220 °C	[1][6]
Boiling Point	494.2 °C (Predicted)	[1][6]
Solubility	Slightly soluble in DMSO and Methanol; Limited in water	[6]
pKa	3.44 ± 0.36 (Predicted)	[4][6]

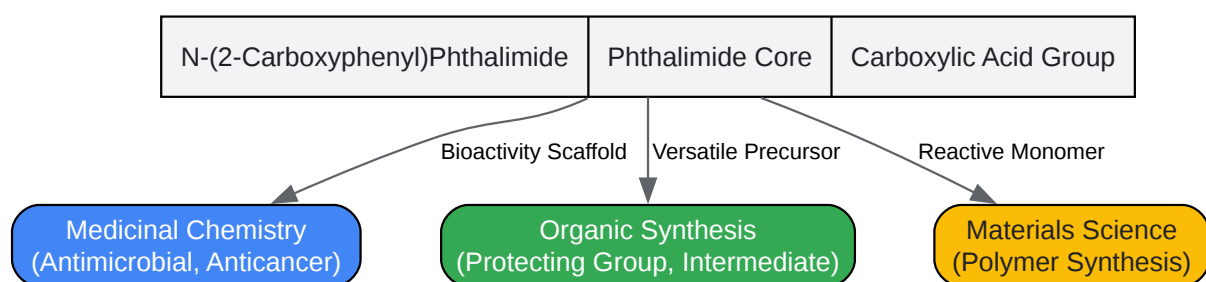
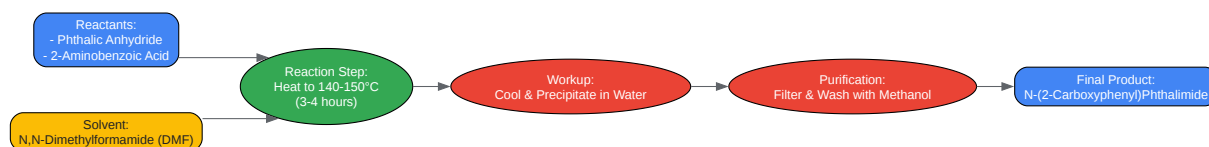
The high melting point suggests significant thermal stability, a result of strong intermolecular interactions within its crystalline structure, which is characteristic of its aromatic nature.[1]

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of **N-(2-Carboxyphenyl)Phthalimide** involves the condensation reaction between phthalic anhydride and 2-aminobenzoic acid (anthranilic acid). [1] This reaction is a classic example of imide formation, a robust and high-yielding transformation crucial in organic chemistry.

Causality of Experimental Design: The choice of reactants is strategic. Phthalic anhydride provides the electrophilic carbonyl centers, which are readily attacked by the nucleophilic amine of anthranilic acid. The reaction is typically conducted at elevated temperatures, often in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), to facilitate the

dehydration and subsequent cyclization (imidization) step, driving the equilibrium towards the stable five-membered imide ring.



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